molecular formula C18H24N2O5S B2690563 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 1047980-07-3

2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2690563
CAS No.: 1047980-07-3
M. Wt: 380.46
InChI Key: WQMADHGWPRGOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid often involves multiple steps of organic synthesis

  • Industrial Production Methods: On an industrial scale, the synthesis could involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields larger quantities of the compound with consistency.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: Reactions often involve reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various alkyl halides for substitution reactions. Conditions typically require controlled temperatures, catalysts, and solvents like dichloromethane or tetrahydrofuran.

  • Major Products: The primary products formed from these reactions can vary

Scientific Research Applications

  • Chemistry: In chemistry, 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is used as an intermediate in the synthesis of other complex organic compounds, particularly in the development of new materials and catalysts.

  • Biology: Biologically, it is studied for its potential as a biochemical probe or as a building block in the synthesis of biologically active molecules, given its structural complexity and the presence of functional groups that interact with biological macromolecules.

  • Medicine: In medicine, it is investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties. Research focuses on how modifications to its structure could enhance its bioactivity and specificity towards particular biological targets.

  • Industry: Industrially, the compound can be explored for its role in the development of novel polymers or as a precursor for specialty chemicals used in various manufacturing processes.

5. Mechanism of Action: The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The allylamino group can participate in hydrogen bonding or ionic interactions, while the ethoxycarbonyl and tetrahydrobenzo[b]thiophene components contribute to hydrophobic interactions and steric effects that influence binding affinity and selectivity.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds include other benzo[b]thiophene derivatives and amino acid analogs that share structural motifs such as allylamino or ethoxycarbonyl groups. Examples might include compounds like 2-(aminomethyl)-4-(benzo[b]thiophen-3-yl)butanoic acid and 2-(ethoxycarbonylamino)-4-(benzo[b]thiophen-2-yl)butanoic acid.

  • Uniqueness: What sets 2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid apart is the unique combination of these functional groups in a single molecule, providing a distinctive profile of reactivity and interaction that can be tailored for specific scientific and industrial applications.

There you have it—a detailed breakdown of our compound of interest! If there's more you want to dive into, feel free to let me know.

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-3-9-19-12(17(22)23)10-14(21)20-16-15(18(24)25-4-2)11-7-5-6-8-13(11)26-16/h3,12,19H,1,4-10H2,2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMADHGWPRGOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.